molecular formula C13H11F2N B14051067 (3',3-Difluorobiphenyl-5-yl)methanamine

(3',3-Difluorobiphenyl-5-yl)methanamine

Cat. No.: B14051067
M. Wt: 219.23 g/mol
InChI Key: QRWHYVYEGHWWAM-UHFFFAOYSA-N
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Description

(3’,3-Difluorobiphenyl-5-yl)methanamine is an organic compound with the molecular formula C13H11F2N It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3’ positions and an amine group is attached to the methylene bridge at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,3-Difluorobiphenyl-5-yl)methanamine typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.

Industrial Production Methods

Industrial production of (3’,3-Difluorobiphenyl-5-yl)methanamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of (3’,3-Difluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (3’,3-Difluorobiphenyl-4-yl)methanamine
  • (3’,3-Difluorobiphenyl-6-yl)methanamine
  • (3’,3-Difluorobiphenyl-2-yl)methanamine

Uniqueness

(3’,3-Difluorobiphenyl-5-yl)methanamine is unique due to the specific positioning of the fluorine atoms and the amine group, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[3-fluoro-5-(3-fluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7H,8,16H2

InChI Key

QRWHYVYEGHWWAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CN)F

Origin of Product

United States

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